molecular formula C11H15BO3 B3195080 3-(Pent-4-enyloxy)phenylboronic acid CAS No. 884539-84-8

3-(Pent-4-enyloxy)phenylboronic acid

Cat. No.: B3195080
CAS No.: 884539-84-8
M. Wt: 206.05 g/mol
InChI Key: GSASHHJLIBDUQM-UHFFFAOYSA-N
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Description

3-(Pent-4-enyloxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pent-4-enyloxy group, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-4-enyloxy)phenylboronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Mechanism of Action

The mechanism of action of 3-(Pent-4-enyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boron atom donates electrons to the palladium catalyst, facilitating the transmetalation step where the organic group is transferred from boron to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pent-4-enyloxy)phenylboronic acid is unique due to its pent-4-enyloxy group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in complex organic synthesis and the development of advanced materials .

Properties

IUPAC Name

(3-pent-4-enoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h2,5-7,9,13-14H,1,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSASHHJLIBDUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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